Lipophilicity Differentiation: Computed XLogP3-AA of 3.1 vs. N-(4-Bromophenyl)furan-2-carboxamide
A computed property comparison reveals a significant difference in lipophilicity between 5-Chloro-N-phenylfuran-2-carboxamide and a structurally related analog, N-(4-bromophenyl)furan-2-carboxamide. The target compound has a computed XLogP3-AA of 3.1 [1]. In contrast, the N-(4-bromophenyl) analog is reported to have a higher cLogP of 4.07 [2]. This difference of nearly one log unit suggests that 5-chloro-N-phenylfuran-2-carboxamide would be less lipophilic and potentially have different solubility and membrane permeability characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | N-(4-bromophenyl)furan-2-carboxamide, cLogP = 4.07 |
| Quantified Difference | ΔLogP = -0.97 |
| Conditions | Computed properties (XLogP3-AA vs. cLogP) |
Why This Matters
This measurable difference in predicted lipophilicity provides a rational basis for selecting this compound over its bromophenyl analog when lower logP is desired, for instance, in early-stage drug discovery programs aiming to optimize solubility and reduce non-specific binding.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 35436453. Computed Properties: XLogP3-AA. Accessed 2026. View Source
- [2] Z. A. et al. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides... Pharmaceuticals 2022, 15(7), 841. Table 1. View Source
